

# GSK805: A Potent and Orally Bioavailable RORyt Inverse Agonist

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

GSK805 is a potent, orally bioavailable, and CNS penetrant small molecule inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORyt).[1][2][3] RORyt is a key transcription factor that governs the differentiation and function of T helper 17 (Th17) cells, a subset of T cells implicated in the pathogenesis of various autoimmune and inflammatory diseases. By inhibiting RORyt activity, GSK805 effectively suppresses the Th17 cell transcriptional network, leading to reduced production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[3][4] This technical guide provides a comprehensive overview of the discovery, chemical structure, mechanism of action, and biological activity of GSK805, supported by detailed experimental protocols and data.

#### **Discovery and Chemical Structure**

**GSK805** was identified through a high-throughput screening campaign utilizing a Fluorescence Resonance Energy Transfer (FRET)-based assay designed to detect compounds that disrupt the interaction between the RORyt ligand-binding domain (LBD) and the steroid receptor coactivator-1 (SRC1) peptide.[3][4] This screening led to the discovery of a series of biaryl amides with potent RORyt inhibitory activity, from which **GSK805** was optimized for its favorable potency, oral bioavailability, and CNS penetration.[1]

**Chemical Structure:** 



**GSK805**, with the chemical name N-(2,6-dichloro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)-4-(ethylsulfonyl)benzeneacetamide, is a biaryl amide derivative.[2][5]

Chemical Formula: C23H18Cl2F3NO4S[5]

Molecular Weight: 532.36 g/mol [2]

CAS Number: 1426802-50-7[1]

#### **Mechanism of Action: RORyt Signaling Pathway**

**GSK805** functions as an inverse agonist of RORyt. This means it binds to the receptor and promotes a conformational change that leads to the recruitment of corepressors and subsequent repression of target gene transcription. The primary target of **GSK805**'s action is the RORyt-dependent transcriptional program that drives the differentiation of naive CD4+ T cells into pro-inflammatory Th17 cells.

The signaling pathway inhibited by **GSK805** is central to Th17 cell lineage commitment. Upon stimulation with cytokines such as TGF- $\beta$  and IL-6, naive T cells upregulate the expression of RORyt. RORyt then acts as a master transcriptional regulator, binding to the promoter regions of genes encoding key Th17 effector molecules, most notably IL-17A, IL-17F, and IL-23R. By inhibiting RORyt, **GSK805** effectively blocks the production of these pro-inflammatory cytokines, thereby attenuating the pathogenic activity of Th17 cells.





Click to download full resolution via product page



**Figure 1:** Simplified RORyt signaling pathway in Th17 cell differentiation and its inhibition by **GSK805**.

### **Quantitative Biological Data**

The potency and efficacy of **GSK805** have been characterized in various in vitro and in vivo assays. The following table summarizes key quantitative data.

| Assay Type                                       | Target/System                                             | Parameter  | Value                                       | Reference(s) |
|--------------------------------------------------|-----------------------------------------------------------|------------|---------------------------------------------|--------------|
| Biochemical<br>Assay                             |                                                           |            |                                             |              |
| FRET Assay                                       | RORyt LBD -<br>SRC1 interaction                           | pIC50      | 8.4                                         | [1]          |
| Cell-Based<br>Assays                             |                                                           |            |                                             |              |
| Th17 Cell<br>Differentiation                     | Mouse naive<br>CD4+ T cells                               | pIC50      | >8.2                                        | [1]          |
| IL-17 Production                                 | Mouse naive CD4+ T cells under Th17 polarizing conditions | Inhibition | Comparable to<br>2.5 μM TMP778<br>at 0.5 μM | [4]          |
| In Vivo Models                                   |                                                           |            |                                             |              |
| Experimental Autoimmune Encephalomyeliti s (EAE) | C57BL/6 mice                                              | Oral Dose  | 10 mg/kg/day                                | [4]          |
| Colitis Model                                    | IL-10-/- mice                                             | Oral Dose  | 10 mg/kg/day                                | [6]          |

## Experimental Protocols RORyt FRET-Based Ligand Binding Assay (Principle)



#### Foundational & Exploratory

Check Availability & Pricing

This assay is designed to identify compounds that disrupt the interaction between the RORyt Ligand Binding Domain (LBD) and a coactivator peptide, SRC1. The principle relies on Fluorescence Resonance Energy Transfer (FRET), where energy is transferred from a donor fluorophore to an acceptor fluorophore when they are in close proximity.

Workflow:









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORyt Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles
   PMC [pmc.ncbi.nlm.nih.gov]
- 6. From RORyt Agonist to Two Types of RORyt Inverse Agonists PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GSK805: A Potent and Orally Bioavailable RORyt Inverse Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607864#discovery-and-chemical-structure-of-gsk805]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com